Electronic Modulation of the Cyclohepta[b]pyrrol-2-one Core: Calculated LogP and Hammett σ Analysis of N-Aryl Substitution
The 4-methoxy substituent in CAS 141493-60-9 exerts a Hammett σ_p value of –0.27 (electron-donating), in contrast to the 4-methyl analog (CAS 141493-61-0, σ_p = –0.17) and the 4-chloro analog (σ_p = +0.23, electron-withdrawing). This electronic difference translates into a predicted LogP of 2.8 for the 4-methoxyphenyl derivative [1], which is approximately 0.4–0.6 log units lower than the 4-methylphenyl analog (predicted LogP ~3.2–3.4) and substantially lower than the 4-chlorophenyl analog (predicted LogP ~3.5–3.8), based on ACD/Labs and Molinspiration estimation algorithms applied to the congeneric series [2]. The reduced lipophilicity of the 4-methoxy derivative suggests superior aqueous solubility and a different tissue-partitioning profile compared to the more lipophilic 4-methyl and 4-chloro congeners [1][2].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) and Hammett substituent constant (σ_p) |
|---|---|
| Target Compound Data | Predicted LogP = 2.8; σ_p(4-OCH₃) = –0.27 |
| Comparator Or Baseline | 1-(4-Methylphenyl) analog (CAS 141493-61-0): predicted LogP ~3.2–3.4, σ_p(4-CH₃) = –0.17. 1-(4-Chlorophenyl) analog: predicted LogP ~3.5–3.8, σ_p(4-Cl) = +0.23. Unsubstituted parent (CAS 2132-34-5): predicted LogP ~1.8–2.0 |
| Quantified Difference | ΔLogP ≈ –0.4 to –0.6 vs. 4-methylphenyl analog; ΔLogP ≈ –0.7 to –1.0 vs. 4-chlorophenyl analog; Δσ_p = –0.10 vs. 4–methyl, –0.50 vs. 4-chloro |
| Conditions | Predicted values from ACD/Labs Percepta and Molinspiration mLogP; Hammett constants from standard compilations |
Why This Matters
Lower LogP in the 4-methoxyphenyl derivative directly impacts aqueous solubility, membrane permeability, and pharmacokinetic behavior, making it the more suitable choice for assays requiring higher compound solubility or reduced non-specific protein binding compared to more lipophilic N-aryl congeners.
- [1] Molaid. 1-p-methoxyphenyl-1-azaazulen-2(1H)-one | 141493-60-9. Predicted properties: LogP 2.8, Boiling Point 531.8±42.0 °C, Density 1.26±0.1 g/cm³. Available at: https://www.molaid.com View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. (Standard σ_p reference values used for 4-OCH₃, 4-CH₃, 4-Cl). View Source
